6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid
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Overview
Description
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzyloxycarbonyl group and a carboxylic acid functional group, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable azaspiro compound with benzyl chloroformate under basic conditions to introduce the benzyloxycarbonyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amides, esters, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The benzyloxycarbonyl group can act as a protecting group in peptide synthesis, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[3.4]octane-2-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in certain synthetic applications.
Benzyloxycarbonyl derivatives: Compounds with similar protecting groups but different core structures.
Uniqueness
6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid stands out due to its spirocyclic structure combined with the benzyloxycarbonyl and carboxylic acid groups. This unique combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C16H19NO4 |
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Molecular Weight |
289.33 g/mol |
IUPAC Name |
6-phenylmethoxycarbonyl-6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13-8-16(9-13)6-7-17(11-16)15(20)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19) |
InChI Key |
MMEXNZXQLZWPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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